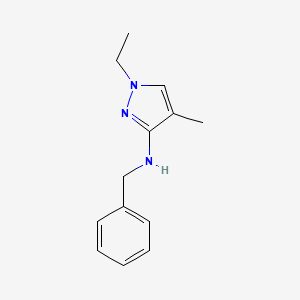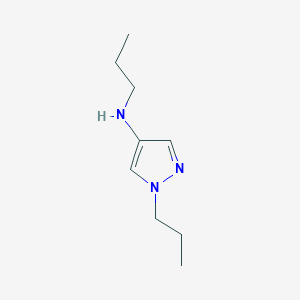![molecular formula C12H15N3O2 B11736377 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736377.png)
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a complex organic compound that features a phenol group linked to a pyrazole moiety via an aminomethyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 3-position of the pyrazole ring can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine.
Phenol coupling: The final step involves coupling the aminomethylated pyrazole with a phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol: Unique due to its specific substitution pattern and potential biological activity.
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol.
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a phenol group with a pyrazole ring, which imparts specific chemical and biological properties that are not present in similar compounds.
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
3-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c1-15-8-11(12(14-15)17-2)13-7-9-4-3-5-10(16)6-9/h3-6,8,13,16H,7H2,1-2H3 |
InChI 键 |
KBFOUHOVKYWHLR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11736303.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736310.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11736321.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736353.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736358.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
